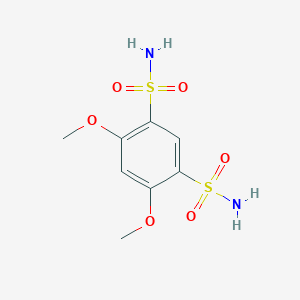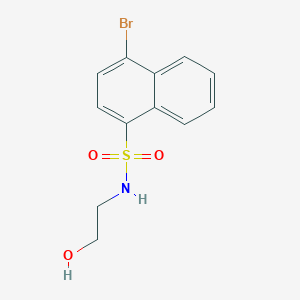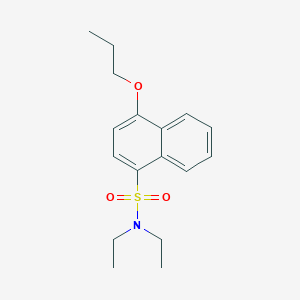![molecular formula C15H20ClNO5S B245627 Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate, also known as CMPI, is a chemical compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate involves the inhibition of specific enzymes and signaling pathways that are involved in various disease processes. For example, Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and tumor growth. By inhibiting COX-2, Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate can reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and protecting neurons from damage. Studies have also shown that Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate can modulate the immune system and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate is not yet widely available, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate, including exploring its potential therapeutic applications in different diseases, optimizing its synthesis method to improve yield and purity, and investigating its mechanism of action in more detail. Additionally, further studies are needed to assess the safety and toxicity of Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate before it can be used in clinical trials.
In conclusion, Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate is a promising compound that has potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and assess its safety and toxicity.
Métodos De Síntesis
The synthesis of Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate in its pure form.
Aplicaciones Científicas De Investigación
Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate exhibits anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising candidate for drug development.
Propiedades
Fórmula molecular |
C15H20ClNO5S |
|---|---|
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
ethyl 1-(4-chloro-3-methoxyphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C15H20ClNO5S/c1-3-22-15(18)11-6-8-17(9-7-11)23(19,20)12-4-5-13(16)14(10-12)21-2/h4-5,10-11H,3,6-9H2,1-2H3 |
Clave InChI |
KCBFRECTMXRXIU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
SMILES canónico |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)

![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)
![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)
![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)
![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)


![1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245584.png)
![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)

![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)
